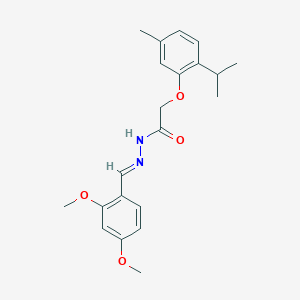![molecular formula C24H30N8O B391234 4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE](/img/structure/B391234.png)
4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzaldehyde group substituted with a diethylamino group, an anilino group, a morpholinyl group, and a triazinyl hydrazone moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry and biological research.
準備方法
The synthesis of 4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 4-(Diethylamino)benzaldehyde: This can be achieved by reacting 4-nitrobenzaldehyde with diethylamine under reducing conditions.
Synthesis of 4-anilino-6-morpholin-4-yl-1,3,5-triazine: This involves the reaction of cyanuric chloride with aniline and morpholine in the presence of a base such as sodium carbonate.
Coupling Reaction: The final step involves the coupling of 4-(Diethylamino)benzaldehyde with 4-anilino-6-morpholin-4-yl-1,3,5-triazine in the presence of a hydrazine derivative to form the hydrazone linkage.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common reagents used in these reactions include bases like sodium carbonate, reducing agents like hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound has been studied for its potential as an inhibitor of enzymes such as aldehyde dehydrogenase, which plays a role in metabolic pathways.
Medicine: Research has explored its potential use in overcoming drug resistance in cancer cells by inhibiting specific enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. For example, as an inhibitor of aldehyde dehydrogenase, it binds to the active site of the enzyme, preventing the oxidation of aldehydes to carboxylic acids. This inhibition can disrupt metabolic pathways and has been studied for its potential to overcome drug resistance in cancer cells.
類似化合物との比較
Similar compounds to 4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE include:
4-(Diethylamino)benzaldehyde: A simpler compound lacking the triazine and hydrazone moieties.
4-anilino-6-morpholin-4-yl-1,3,5-triazine: Lacks the benzaldehyde and hydrazone groups.
4-(Diethylamino)benzaldehyde hydrazone: Lacks the triazine and morpholinyl groups.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications.
特性
分子式 |
C24H30N8O |
|---|---|
分子量 |
446.5g/mol |
IUPAC名 |
2-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H30N8O/c1-3-31(4-2)21-12-10-19(11-13-21)18-25-30-23-27-22(26-20-8-6-5-7-9-20)28-24(29-23)32-14-16-33-17-15-32/h5-13,18H,3-4,14-17H2,1-2H3,(H2,26,27,28,29,30)/b25-18+ |
InChIキー |
RBBDAWMHKIZLJW-XIEYBQDHSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'~1~,N'~2~-bis[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]ethanedihydrazide](/img/structure/B391156.png)

![1-({[4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B391160.png)

![N'-{[5-(1-piperidinyl)-2-furyl]methylene}benzohydrazide](/img/structure/B391166.png)



![4-{[(5-{4-nitrophenyl}-2-furyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B391170.png)
![N'-[4-(diethylamino)benzylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B391171.png)



![3-[4-(dimethylamino)phenyl]acrylaldehyde O-benzoyloxime](/img/structure/B391175.png)
